2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid
Description
2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is a benzoic acid derivative featuring a hydrazide-linked decanoyl chain. Its structure comprises:
- Benzoic acid backbone: Provides a carboxylic acid group (-COOH) for hydrogen bonding and solubility modulation.
- Hydrazinyl-oxopropanoyl side chain: A decanoyl hydrazide group (-CONH-NHCO-C9H19) attached via a propanoyl linker.
The compound’s long alkyl chain (decanoyl) likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C20H29N3O5 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[[3-(2-decanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H29N3O5/c1-2-3-4-5-6-7-8-13-17(24)22-23-19(26)14-18(25)21-16-12-10-9-11-15(16)20(27)28/h9-12H,2-8,13-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)(H,27,28) |
InChI Key |
DOWFUSATUNHINF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-amino benzoic acid with 3-(2-decanoylhydrazinyl)-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural Features and Functional Groups
*Estimated based on structural analogs. †Data inferred from .
Key Observations :
- Its decanoyl chain confers higher lipophilicity (XLogP3 ~5.2) compared to tert-butyl-substituted analogs (XLogP3 1.8–3.8), suggesting improved lipid membrane penetration .
- Azo-linked compounds (e.g., ) exhibit distinct electronic properties due to conjugation, whereas the hydrazide group in the target compound enables nucleophilic reactivity .
Physicochemical Properties
- Acidity (pKa) :
- Solubility: The decanoyl chain reduces aqueous solubility but improves organic solvent compatibility (e.g., DMSO, ethanol) relative to hydroxyl- or azo-substituted analogs .
Biological Activity
2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid, also known by its chemical identifier STK031136, is a benzoic acid derivative with potential biological activities that merit detailed investigation. The compound exhibits a complex structure that suggests various pharmacological properties, including potential roles in proteostasis modulation and anti-cancer activity.
- Molecular Formula : C20H29N3O5
- Molecular Weight : 391.47 g/mol
- Structure : The compound features a hydrazine moiety, which is significant for its biological interactions.
Biological Activity
The biological evaluation of 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has not been extensively documented in the literature. However, insights can be drawn from studies on similar benzoic acid derivatives that highlight their potential mechanisms of action.
- Ubiquitin-Proteasome Pathway (UPP) : Benzoic acid derivatives have been shown to enhance the UPP, which is crucial for protein degradation. This pathway's modulation could be beneficial in conditions where protein aggregation occurs, such as neurodegenerative diseases .
- Autophagy-Lysosome Pathway (ALP) : Studies indicate that compounds similar to 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can activate ALP, promoting cellular clearance mechanisms that are vital for maintaining cellular homeostasis and reducing cytotoxicity from aggregated proteins .
- Enzyme Activation : Specific benzoic acid derivatives have demonstrated the ability to activate cathepsins B and L, enzymes involved in protein degradation and turnover. Such activation suggests a role in enhancing cellular proteostasis .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities reported for related benzoic acid derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
